Application: The compound has been extensively studied because of its applications in the semiconductor industry.
Application: 2,2,4,4,6,6-Hexamethylcyclotrisilazane is used as an additive in photoresist formulations.
Results or Outcomes: The addition of 2,2,4,4,6,6-Hexamethylcyclotrisilazane to photoresist formulations helps improve the performance of the photoresist, which is crucial in the fabrication of semiconductor devices.
Application: 2,2,4,4,6,6-Hexamethylcyclotrisilazane can be used as a precursor to silicon dioxide nanoparticles.
Results or Outcomes: The production of silicon dioxide nanoparticles is crucial in the manufacturing of semiconductors and solar cells.
Application: 2,2,4,4,6,6-Hexamethylcyclotrisilazane can react with hydrochloric acid to produce hydrogen chloride gas and zirconium oxide.
Results or Outcomes: The production of zirconium oxide is crucial in various industries including ceramics, refractories, and electronics.
2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It features a six-membered ring composed of three silicon atoms and three nitrogen atoms, with two methyl groups attached to each silicon atom and one hydrogen atom bonded to each nitrogen atom. This structure can be viewed as a cyclic trimer of dimethylsilazane. At room temperature, it appears as a clear, colorless liquid .
The compound is notable for its unique silicon-nitrogen framework, which contributes to its various applications in chemical and materials science. Its systematic name includes several alternatives such as 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane and 1,1,3,3,5,5-hexamethyl-2,4,6,1,3,5-triazatrisilinane .
2,2,4,4,6,6-Hexamethylcyclotrisilazane can undergo hydrolysis to produce silanol derivatives. The hydrolysis process involves the reaction of the compound with water to yield silanol and ammonia as byproducts. This reaction is significant in understanding the stability and reactivity of the compound in aqueous environments .
Additionally, it can react with various reagents to form different silicon-based materials. For example:
The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported by Brewer and Haber in 1948. The method involves the reaction of dimethyldichlorosilane with liquid ammonia:
Improvements in yield can be achieved by converting tetramers through hydrogenation reactions in the presence of catalysts .
2,2,4,4,6,6-Hexamethylcyclotrisilazane has several important applications:
Research on interaction studies involving 2,2,4,4,6,6-Hexamethylcyclotrisilazane primarily focuses on its hydrolysis products and interactions with other silanes. The hydrolysis of this compound leads to the formation of silanols that can interact with various substrates in chemical processes .
Further studies could explore its interactions with biological molecules or its behavior under different environmental conditions.
Several compounds share structural similarities with 2,2,4,4,6,6-Hexamethylcyclotrisilazane. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
Dimethylsilazane | C₂H₇NSi | A linear silazane used as a precursor for silicone materials. |
Octamethyltetrasilazane | C₈H₂₉N₄Si₄ | A tetrameric form that can be produced from hexamethylcyclotrisilazane. |
Tris(dimethylamino)silyl phosphine | C₉H₁₈N₃PSi | Contains phosphorus and exhibits different reactivity patterns compared to hexamethylcyclotrisilazane. |
Hexamethyldisiloxane | C₈H₂₄O₂Si₂ | A siloxane compound that serves different applications but shares similar silicon chemistry. |
The uniqueness of 2,2,4,4,6,6-Hexamethylcyclotrisilazane lies in its cyclic structure that allows for distinct chemical behaviors compared to linear silazanes or other cyclic silanes. Its specific arrangement of silicon and nitrogen atoms contributes to its effectiveness in semiconductor applications and material science .
The discovery of 2,2,4,4,6,6-hexamethylcyclotrisilazane dates back to 1948 when researchers Samuel D. Brewer and Charlotte P. Haber first synthesized this compound. Their groundbreaking work involved introducing dimethyldichlorosilane (Si(CH₃)₂Cl₂) into liquid ammonia (NH₃), followed by extracting the precipitate with benzene. This synthesis method produced a mixture of compounds, with hexamethylcyclotrisilazane as one of the primary products alongside its tetramer counterpart, octamethylcyclotetrasilazane.
Early research into this compound focused primarily on understanding its structural characteristics and fundamental chemical properties. Structural studies revealed that the silicon-nitrogen ring is nearly planar, with specific interatomic distances: Si-N bonds measuring approximately 1.728 Å, Si-C bonds at 1.871 Å, and C-H bonds at 1.124 Å. The bond angles were determined to be approximately N-Si-N ≈ 108°, Si-N-Si ≈ 127°, C-Si-C ≈ 109°, and H-C-H ≈ 112°.
The compound exists as a clear, colorless liquid at room temperature, a physical characteristic that has facilitated its use in various laboratory and industrial applications. Early investigations primarily centered on its basic chemistry, but researchers quickly recognized its potential for practical applications, particularly in materials science and semiconductor technology.
The nomenclature of this compound reflects its complex structure and the evolution of chemical naming conventions. While commonly referred to as hexamethylcyclotrisilazane in scientific literature, its International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane. Additional systematic names include 1,1,3,3,5,5-hexamethyl-2,4,6,1,3,5-triazatrisilinane and 2,4,4,6,6-hexamethyl-1,3,5-triaza-2,4,6-trisilacyclohexane.
The compound is classified as a cyclosilazane, specifically a cyclotrisilazane, indicating its cyclic structure with alternating silicon and nitrogen atoms. It can be conceptualized as a derivative of the hypothetical compound cyclotrisilazane [–SiH₂–NH–]₃, or as a cyclic trimer of the hypothetical dimethylsilazane (CH₃)₂SiNH.
For identification purposes, the compound is assigned several chemical identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | 1009-93-4 |
Molecular Formula | C₆H₂₁N₃Si₃ |
Molecular Weight | 219.51 g/mol |
InChI | InChI=1S/C6H18N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 |
InChIKey | ALFURVVDZFIESW-UHFFFAOYSA-N |
SMILES | CN1SiC |
The name is often abbreviated as HMCTS or HMCTSZN in scientific literature, though the full chemical name is preferred in formal contexts to avoid confusion with other compounds.
The synthesis methods for 2,2,4,4,6,6-hexamethylcyclotrisilazane have evolved considerably since its initial discovery, reflecting both advances in chemical processing techniques and growing industrial demand.
The original synthesis route developed by Brewer and Haber in 1948 involved the direct ammonolysis of dimethyldichlorosilane. This process produced a mixture of compounds that required separation through fractional distillation. The key challenge in this early synthesis method was separating the desired hexamethylcyclotrisilazane (the trimer) from octamethylcyclotetrasilazane (the tetramer).
A significant advancement in synthesis technology came with the development of processes to convert the tetramer to the more desirable trimer, thereby improving overall yield. This conversion process typically involves:
The selection of catalysts proved critical for efficient conversion. Research demonstrated that activated nickel (prepared by the Raney process), platinum supported on carbon granules, and ruthenium catalysts were particularly effective. The catalyst choice affected both the conversion efficiency and the economic viability of the production process.
Catalyst Type | Advantages | Typical Operating Temperature |
---|---|---|
Raney Nickel | Relatively inexpensive, recoverable | ~155°C |
Platinum on Carbon | High activity, recoverable | 97-188°C |
Ruthenium Carbonyl | High selectivity | 100-225°C |
The hydrogen flow rate emerged as another crucial parameter in the synthesis process. Experimental work showed that hydrogen needed to be sparged through the reaction mixture at approximately one milliliter per second under a positive nitrogen atmosphere to maintain catalyst activity.
Modern industrial production has further refined these techniques, developing continuous processes that maximize yield while minimizing waste and energy consumption. Current manufacturing approaches emphasize controlling reaction conditions precisely to ensure high product purity, which is particularly important for semiconductor applications.
Research on 2,2,4,4,6,6-hexamethylcyclotrisilazane has evolved substantially over time, with several distinct phases reflecting both expanding scientific understanding and emerging technological applications.
Initial research in the late 1940s and 1950s focused primarily on fundamental chemical characterization, establishing the compound's structure, physical properties, and basic reactivity patterns. This foundational work was essential for subsequent applied research.
By the 1960s, research expanded to explore the compound's polymerization behavior. Studies examined both its potential to form silicon-nitrogen polymers and its possible incorporation into larger polymer systems. This research direction was motivated by interest in creating materials with enhanced thermal stability and other specialized properties.
The 1970s saw significant attention shift toward applications in the semiconductor industry. Researchers recognized that hexamethylcyclotrisilazane could serve as a valuable precursor for the deposition of films of silicon nitride and silicon carbonitride. These materials play crucial roles in semiconductor device fabrication, serving as dielectrics, diffusion barriers, and protective layers.
In the 1980s and early 1990s, research focused increasingly on the compound's applications in photolithography processes. Studies at IBM and other research centers demonstrated that post-development treatment of conventional positive photoresist films with hexamethylcyclotrisilazane solutions could convert the resist layer into an effective oxygen reactive ion etch (RIE) barrier. This discovery opened new possibilities for semiconductor manufacturing processes.
More recent research has explored diverse applications including:
The timeline of research focus areas demonstrates how scientific understanding of this compound has progressively expanded from basic chemistry to increasingly sophisticated technological applications across multiple industries.
Several key publications and research breakthroughs have shaped the scientific understanding and applications of 2,2,4,4,6,6-hexamethylcyclotrisilazane over the decades.
The foundational paper was published by Brewer and Haber in the Journal of the American Chemical Society in 1948. This seminal work described the first synthesis of hexamethylcyclotrisilazane and established its basic chemical structure and properties. Their method of introducing dimethyldichlorosilane into liquid ammonia, followed by extraction with benzene, laid the groundwork for all subsequent research on this compound.
In the mid-1950s, significant contributions came from researchers Grubb and Osthoff, whose 1955 paper in the Journal of the American Chemical Society expanded understanding of the reactivity patterns of hexamethylcyclotrisilazane and related silazanes. Their work helped elucidate the chemical behavior of these compounds under various conditions.
A major milestone in the early 1960s was research into the catalytic polymerization of hexamethylcyclotrisilazane. This work demonstrated the compound's ability to form polymeric materials with unique properties, opening new possibilities for creating silicon-nitrogen polymers with enhanced thermal stability.
Period | Key Research Milestones |
---|---|
1948 | First synthesis by Brewer and Haber |
1955 | Expanded understanding of chemical reactivity by Grubb and Osthoff |
Early 1960s | Catalytic polymerization studies |
1970s | Development of improved synthesis methods |
1980s-1990s | Applications in photoresist technologies |
2000s onward | Advanced deposition techniques for semiconductor applications |
The 1970s saw important advances in synthesis methods, including the development of processes for converting octamethylcyclotetrasilazane to hexamethylcyclotrisilazane. These achievements were documented in both academic publications and patents, reflecting growing industrial interest in the compound.
Research at IBM in the late 1980s and early 1990s represented another significant milestone, focusing on the application of hexamethylcyclotrisilazane in photoresist technologies. A notable publication from IBM researchers in 2021 examined the chemistry of hexamethylcyclotrisilazane silylation for lithographic applications, demonstrating how post-development treatment of conventional positive photoresist films could enhance their properties for semiconductor manufacturing processes.
More recent research milestones include studies on the compound's role in plasma-enhanced deposition of silicon nitride films. A paper published in Surface and Coatings Technology discussed how hexamethylcyclotrisilazane and related compounds could be used in environmentally benign processes for depositing hard silicon nitride-like coatings, highlighting the ongoing relevance of this compound in advanced materials science.
Throughout its research history, 2,2,4,4,6,6-hexamethylcyclotrisilazane has transitioned from being a chemical curiosity to an important industrial compound with diverse applications spanning multiple industries. The progression of research milestones reflects both increasing scientific understanding and expanding recognition of its practical value in advanced technologies.
Flammable;Irritant